molecular formula C8H6BrF2NO3 B1450179 4-Bromo-2-difluoromethoxy-6-nitrotoluene CAS No. 1805592-53-3

4-Bromo-2-difluoromethoxy-6-nitrotoluene

Cat. No. B1450179
M. Wt: 282.04 g/mol
InChI Key: VBZQITYZTMDNBB-UHFFFAOYSA-N
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Description

4-Bromo-2-difluoromethoxy-6-nitrotoluene is a chemical compound that has garnered significant attention in material science, medicinal chemistry, and pesticide development. Its molecular formula is C<sub>8</sub>H<sub>6</sub>BrF<sub>2</sub>NO<sub>3</sub> , with a molecular weight of approximately 282.04 g/mol 1. The compound’s structure includes a bromine atom, two fluorine atoms, a nitro group, and a methoxy group attached to a toluene ring.



Synthesis Analysis

The synthesis of BFNT involves several steps, including bromination, fluorination, and nitration. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity. Detailed synthetic pathways can be found in relevant literature.



Molecular Structure Analysis

BFNT’s molecular structure consists of a substituted toluene ring. The bromine atom (Br) is attached at position 4, while the difluoromethoxy group (CF<sub>2</sub>OCH<sub>3</sub>) is at position 2. The nitro group (NO<sub>2</sub>) is positioned at position 6. The arrangement of these functional groups significantly influences BFNT’s properties and reactivity.



Chemical Reactions Analysis

BFNT participates in various chemical reactions due to its functional groups. These reactions include substitution, reduction, and coupling reactions. Researchers have investigated its behavior under different conditions, providing insights into its reactivity and potential applications.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Appearance : BFNT is likely a crystalline solid.

    • Melting Point : Experimental data on its melting point are available in the literature.

    • Solubility : Solubility in various solvents impacts its practical applications.




  • Chemical Properties :



    • Reactivity : BFNT’s reactivity with other compounds, such as nucleophiles or electrophiles, is of interest.

    • Stability : Stability under different conditions (e.g., temperature, pH) affects its shelf life and handling.




Safety And Hazards

Safety considerations are crucial when working with BFNT:



  • Toxicity : Assess its toxicity profile, especially if used in pharmaceutical research.

  • Handling : Proper protective equipment and precautions are necessary during synthesis and handling.

  • Environmental Impact : Evaluate its environmental persistence and potential harm.


Future Directions


  • Applications : Explore BFNT’s applications in materials science, drug discovery, or agrochemicals.

  • Derivatives : Investigate derivatives with modified functional groups for enhanced properties.

  • Biological Studies : Understand its interactions with biological systems.


properties

IUPAC Name

5-bromo-1-(difluoromethoxy)-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-6(12(13)14)2-5(9)3-7(4)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQITYZTMDNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-difluoromethoxy-6-nitrotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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